A Technical Guide to the Physicochemical Properties of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride
A Technical Guide to the Physicochemical Properties of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride
Abstract
4-Amino-1-benzylpyrrolidin-2-one hydrochloride is a synthetic organic compound featuring a pyrrolidinone core, a structure of significant interest in medicinal chemistry and drug development.[1][2] As a derivative of the pyrrolidone class, which includes nootropic agents, this compound serves as a valuable building block for creating more complex molecules with potential therapeutic applications, including as kinase inhibitors for oncology or as agents for neuroprotection.[1] This technical guide provides a comprehensive overview of the essential physicochemical properties of 4-Amino-1-benzylpyrrolidin-2-one hydrochloride, offering researchers and drug development professionals a foundational understanding for its handling, characterization, and application. The document details the compound's chemical identity, core physical properties, analytical characterization methodologies, and key parameters relevant to pharmaceutical development, such as lipophilicity and acidity.
Chemical Identity and Structure
The foundational step in utilizing any chemical compound is to establish its precise identity. 4-Amino-1-benzylpyrrolidin-2-one hydrochloride is characterized by a five-membered lactam (pyrrolidinone) ring, substituted at the nitrogen atom (position 1) with a benzyl group and at position 4 with a primary amino group. The hydrochloride salt form enhances its stability and solubility in polar solvents.
Table 1: Compound Identification
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | 4-Amino-1-benzylpyrrolidin-2-one hydrochloride | [1] |
| CAS Number | 478832-05-2 | [1][3] |
| Molecular Formula | C₁₁H₁₅ClN₂O | [1][3] |
| Molecular Weight | 226.70 g/mol | [1][3] |
| InChI Key | BWOHUVMBCGXODG-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1C(C(=O)N(C1)CC2=CC=CC=C2)N.Cl |[4] |
Core Physicochemical Properties
The physical state and solubility of a compound dictate its handling, formulation, and biological absorption. While some data for this specific molecule is not widely published, properties can be inferred from structurally related compounds and general chemical principles.
Table 2: Summary of Physicochemical Properties
| Property | Value / Description | Comments and Rationale |
|---|---|---|
| Appearance | Expected to be a white to off-white solid. | Inferred from related compounds and the nature of hydrochloride salts. |
| Melting Point | Not explicitly reported. | A structurally similar compound, 1-Aminopyrrolidin-2-one hydrochloride, has a melting point of approximately 227°C, suggesting a relatively high melting point for this compound as well.[1] |
| Solubility | Soluble in polar solvents such as water and methanol. | The presence of the hydrochloride salt and polar amino and carbonyl groups enhances solubility in polar media.[2] This is critical for preparing stock solutions for biological assays. |
| Stability | Generally stable under standard laboratory conditions. | As a hydrochloride salt, it is protected from certain degradation pathways. Long-term storage should follow supplier recommendations.[2] |
| Storage | Store at room temperature under an inert atmosphere, or refrigerated (2-8°C). | Supplier recommendations vary and should be followed. An inert atmosphere prevents potential oxidation.[1][3] |
Analytical Characterization: A Validated Approach
Confirming the identity, purity, and structure of the compound is paramount. A multi-technique approach ensures a self-validating system, where each analysis corroborates the others.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the gold standard for determining the purity of pharmaceutical compounds. A reverse-phase method is typically employed for molecules of this polarity.
Expert Insight: The choice of a C18 column is based on its versatility and effectiveness in retaining moderately polar compounds like this one through hydrophobic interactions with the benzyl group. The phosphate buffer maintains a consistent pH, ensuring reproducible ionization and retention of the amine, while UV detection at 207 nm is effective due to the electronic transitions within the carbonyl and benzene ring chromophores.[1]
Protocol: HPLC Purity Determination
-
Column: C18 stationary phase (e.g., 150 mm × 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH 6.5) and methanol (70:30 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV spectrophotometry at 207 nm.[1]
-
Sample Preparation: Dissolve the compound in the mobile phase to a concentration within the linear range of the detector (e.g., 1–10 µg/mL).[1]
-
Analysis: Inject the sample and integrate the peak area. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Spectroscopic Confirmation of Structure
Spectroscopy provides direct evidence of the compound's covalent structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is indispensable for unambiguous structural elucidation.
-
¹H NMR: Confirms the presence and connectivity of hydrogen atoms. In DMSO-d₆, characteristic signals are expected around δ 7.20–7.40 ppm for the five protons of the benzyl aromatic ring and δ 3.45–3.60 ppm for the protons on the pyrrolidinone ring.[1]
-
¹³C NMR: Verifies the carbon skeleton. A key signal is the carbonyl carbon of the lactam, which typically appears downfield at δ 175–178 ppm.[1]
Mass Spectrometry (MS) MS is used to confirm the molecular weight and elemental composition.
-
Technique: High-Resolution Mass Spectrometry (HRMS) using electrospray ionization (ESI) is preferred.
-
Expected Ion: In positive ion mode, the analysis will detect the protonated free base ([M+H]⁺). The hydrochloride salt dissociates in solution.
-
Theoretical Mass: The monoisotopic mass of the free base (C₁₁H₁₄N₂O) is 190.1106 Da. The expected m/z for the protonated molecule [C₁₁H₁₅N₂O]⁺ is 191.1184 . HRMS can confirm this mass to within a few parts per million, validating the elemental formula.
Caption: A typical workflow for the analytical validation of the compound.
Key Parameters in Drug Discovery
For drug development professionals, understanding how a molecule will behave in a biological system is crucial. Parameters like LogP and pKa provide predictive insights into the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound.
Lipophilicity: Partition Coefficient (LogP)
The partition coefficient (LogP) is a measure of a compound's differential solubility between an immiscible organic solvent (typically n-octanol) and water. It is a key indicator of lipophilicity.[5]
-
Importance: LogP influences a drug's ability to cross cell membranes, its solubility, and its binding to plasma proteins. A positive LogP indicates higher lipophilicity (preference for the organic phase), while a negative value indicates hydrophilicity.[5][6]
Protocol: Shake-Flask Method for LogP Determination
-
Phase Preparation: Prepare a solution of the compound in n-octanol that has been pre-saturated with water.
-
Partitioning: Mix this solution with a volume of water pre-saturated with n-octanol.
-
Equilibration: Shake the mixture vigorously until equilibrium is reached (typically several hours).
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic layers.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound in each using a suitable analytical method, such as HPLC-UV.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).[5]
Caption: Relationship between LogP value and physicochemical properties.
Acidity Constant (pKa)
The pKa value indicates the strength of an acid. For 4-Amino-1-benzylpyrrolidin-2-one, the pKa of the protonated primary amino group is the most relevant. It determines the proportion of the molecule that is ionized at a given pH.
-
Importance: The ionization state affects solubility, receptor binding, and the ability to cross biological membranes. At physiological pH (~7.4), if the pH is below the pKa, the amino group will be predominantly in its protonated, charged form (R-NH₃⁺), which is more water-soluble.
Protocol: Potentiometric Titration for pKa Determination
-
Solution Preparation: Prepare a solution of the compound in water or a water/co-solvent mixture at a known concentration.
-
Titration: Place the solution in a thermostatted vessel and slowly titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
pH Monitoring: Record the pH of the solution using a calibrated pH meter after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amino groups have been deprotonated.
Solid-State Characterization
The arrangement of molecules in the solid state influences bulk properties like stability, dissolution rate, and hygroscopicity.
Single-Crystal X-ray Diffraction
This is the most powerful technique for determining the precise three-dimensional structure of a molecule and its arrangement in a crystal lattice.[7]
-
Importance: It provides unequivocal confirmation of the chemical structure, including stereochemistry if applicable. It also reveals intermolecular interactions (e.g., hydrogen bonding) that stabilize the crystal, which is critical for understanding polymorphism and designing stable pharmaceutical formulations. While a crystal structure for this specific compound is not publicly available, this method remains the definitive standard for structural validation.[7][8]
Caption: Workflow for Single-Crystal X-ray Diffraction analysis.
Safety and Handling
Proper handling is essential for researcher safety and maintaining the integrity of the compound.
Table 3: GHS Hazard Information
| Pictogram | GHS Code | Hazard Statement | Source(s) |
|---|
|
ngcontent-ng-c1205671314="" class="ng-star-inserted">| GHS07 | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |[4] |
Handling Recommendations:
-
Use in a well-ventilated area or fume hood to avoid inhalation.[1]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1]
-
Avoid contact with skin and eyes.
-
Store in a tightly sealed container in a dry place as per storage recommendations.
Conclusion
4-Amino-1-benzylpyrrolidin-2-one hydrochloride is a well-defined chemical entity with properties that make it an accessible and useful building block for research. Its identity and purity can be rigorously confirmed through a combination of HPLC and spectroscopic techniques. As a hydrochloride salt, it possesses favorable solubility in polar solvents, simplifying its use in experimental settings. For applications in drug discovery, a thorough evaluation of its LogP and pKa is recommended to predict its pharmacokinetic behavior. Adherence to standard safety protocols ensures its safe handling in the laboratory. This guide provides the foundational data and methodologies required for scientists to confidently incorporate this compound into their research and development programs.
References
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Pharmaffiliates. (n.d.). 4-Amino-1-benzylpyrrolidin-2-one hydrochloride. Retrieved from [Link]
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Perekhoda, L., et al. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ScienceRise: Pharmaceutical Science, 4(50). Retrieved from [Link]
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ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
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Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]
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American Chemical Society. (2025). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. Retrieved from [Link]
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ResearchGate. (2025). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Retrieved from [Link]
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PubChem. (n.d.). 4-Aminopyrrolidin-2-one hydrochloride. Retrieved from [Link]
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